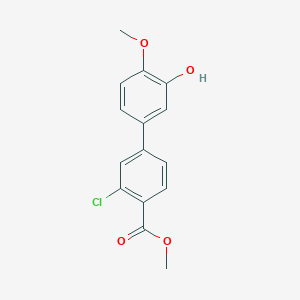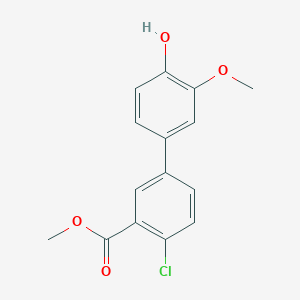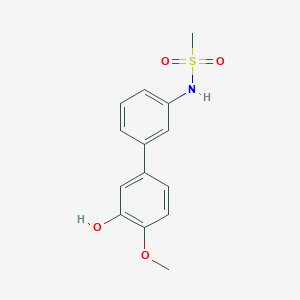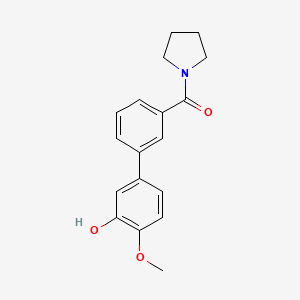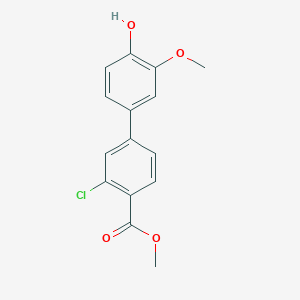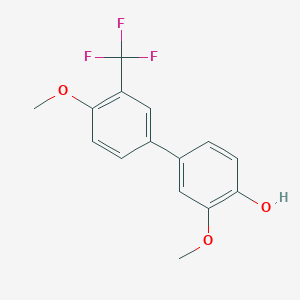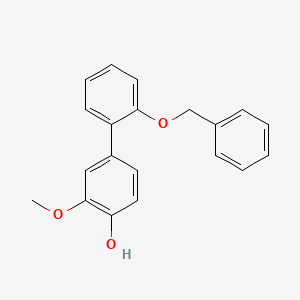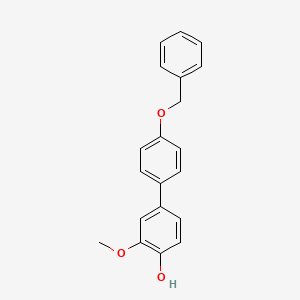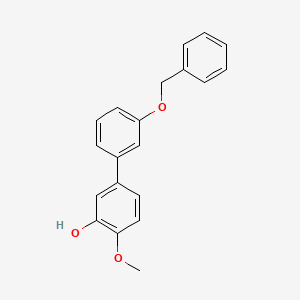
5-(3-Benzyloxyphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Benzyloxyphenyl)-2-methoxyphenol, 95% (5-BPMP) is an organic compound that has been the subject of recent scientific research in the fields of chemistry, biochemistry, and physiology. It is a phenol with a molecular weight of 212.3 g/mol and a melting point of 135°C. 5-BPMP has been used as a reagent in a variety of organic synthesis reactions, as well as in biochemical and physiological studies.
Applications De Recherche Scientifique
5-(3-Benzyloxyphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, and as a substrate in biochemical and physiological studies. It has also been used in the synthesis of pharmaceuticals, such as the anticonvulsant drug lamotrigine, and in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 5-(3-Benzyloxyphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines, such as dopamine and norepinephrine. Inhibition of COMT by 5-(3-Benzyloxyphenyl)-2-methoxyphenol, 95% has been shown to increase the levels of catecholamines in the brain, which may have implications for the treatment of certain neurological disorders, such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Benzyloxyphenyl)-2-methoxyphenol, 95% have been studied in a number of laboratory experiments. It has been shown to inhibit the activity of COMT, as mentioned above, and to increase the levels of catecholamines in the brain. In addition, it has been shown to have antioxidant and anti-inflammatory effects, and to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates.
Advantages and Limitations for Laboratory Experiments
The advantages of using 5-(3-Benzyloxyphenyl)-2-methoxyphenol, 95% in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. Its low toxicity makes it safe to use in experiments involving animals or humans. Its low cost makes it an attractive reagent for use in large-scale organic synthesis reactions. Its ease of synthesis makes it a useful reagent for the synthesis of other organic compounds.
The main limitation of 5-(3-Benzyloxyphenyl)-2-methoxyphenol, 95% is its relatively low solubility in water. This can make it difficult to use in experiments that require aqueous solutions. Additionally, its low solubility can make it difficult to use in experiments involving cells or tissues.
Orientations Futures
The potential future applications of 5-(3-Benzyloxyphenyl)-2-methoxyphenol, 95% are numerous. It could be used to synthesize new pharmaceuticals, and to study the effects of catecholamines on the brain. It could also be used to study the biochemical and physiological effects of other organic compounds. Additionally, it could be used in the synthesis of other organic compounds, such as polymers and dyes. Finally, it could be used in the development of new diagnostic tests for diseases, such as Parkinson's disease and schizophrenia.
Méthodes De Synthèse
5-(3-Benzyloxyphenyl)-2-methoxyphenol, 95% can be synthesized via a number of methods, including the Williamson ether synthesis, the Friedel-Crafts acylation, and the reaction of 3-benzyloxybenzaldehyde with 2-methoxyphenol in the presence of an acid catalyst. The Williamson ether synthesis is the most commonly used method for the synthesis of 5-(3-Benzyloxyphenyl)-2-methoxyphenol, 95%, and involves the reaction of an alkyl halide with an alcohol, in the presence of a strong base, such as sodium hydroxide. The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl chloride, in the presence of a Lewis acid, such as aluminum chloride. The reaction of 3-benzyloxybenzaldehyde with 2-methoxyphenol in the presence of an acid catalyst, such as sulfuric acid, is the simplest method for the synthesis of 5-(3-Benzyloxyphenyl)-2-methoxyphenol, 95%, and is the most commonly used method in laboratory experiments.
Propriétés
IUPAC Name |
2-methoxy-5-(3-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-22-20-11-10-17(13-19(20)21)16-8-5-9-18(12-16)23-14-15-6-3-2-4-7-15/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDGIXWMLXJYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685797 |
Source


|
| Record name | 3'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyloxyphenyl)-2-methoxyphenol | |
CAS RN |
1261891-72-8 |
Source


|
| Record name | 3'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

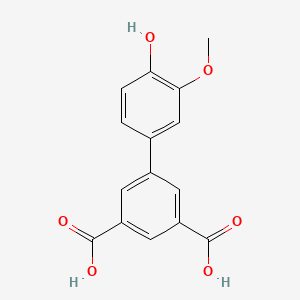
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380393.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)

